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Compound of Interest

Compound Name: L-870810

Cat. No.: B1674197

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-870810 is a potent, small-molecule inhibitor of the human immunodeficiency virus type 1
(HIV-1) integrase enzyme.[1][2] Developed by Merck & Co., it belongs to the 8-hydroxy-(1,6)-
naphthyridine-7-carboxamide class of compounds.[1][3] As a key enzyme in the viral replication
cycle, HIV-1 integrase is a critical target for antiretroviral therapy, and L-870810 represented a
significant advancement in the development of integrase strand transfer inhibitors (INSTIs).[1]
[4] This document provides a comprehensive overview of the discovery, mechanism of action,
preclinical development, and key experimental findings related to L-870810. Although showing
promise in early studies with potent antiviral activity and favorable pharmacokinetic properties,
its clinical development was ultimately halted due to toxicity observed in long-term animal
studies.[4][5]

Chemical Properties
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Property Value

N-((4-fluorophenyl)methyl)-1,6-dihydro-8-
) hydroxy-5-methyl-1-((4-methyl-1,2,5-oxadiazol-
Chemical Name -,
3-yl)methyl)-6-oxo-1,6-naphthyridine-7-

carboxamide

CAS Number 410544-95-5[2]
Molecular Formula C20H19FN404S]2]
Molecular Weight 430.45 g/mol [2]

8-hydroxy-(1,6)-naphthyridine-7-carboxamide[1]
[2]

Pharmacophore

Mechanism of Action: Inhibition of HIV-1 Integrase
Strand Transfer

L-870810 exerts its antiviral effect by specifically targeting the strand transfer (ST) step of HIV-
1 DNA integration into the host genome.[1] The HIV integrase enzyme catalyzes two key
reactions: 3'-processing and strand transfer. L-870810 does not significantly inhibit 3'-
processing at low nanomolar concentrations but is a potent inhibitor of the strand transfer
reaction.[6] The proposed mechanism involves the chelation of divalent metal ions (Mg2+) in
the active site of the integrase enzyme by the diketo acid moiety of the naphthyridine
carboxamide pharmacophore.[6][7] This prevents the binding of the target host DNA and the
subsequent covalent linkage of the viral DNA into the host chromosome, effectively halting the

viral replication cycle.[6]

Signaling Pathway of HIV-1 Integration and Inhibition by
L-870810
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Caption: HIV-1 replication cycle and the point of inhibition by L-870810.

In Vitro and In Vivo Efficacy

L-870810 demonstrated potent antiviral activity in cell culture and in animal models.

In Vitro Activity

Parameter Value Cell TypelAssay Condition
Strand Transfer IC50 8 nM[5][6] Recombinant HIV-1 Integrase
Concerted Integration IC50 )

55 nM[6] In vitro assay
(blunt-ended DNA)
Concerted Integration IC50
(one blunt, one pre-processed 60 NnM[6] In vitro assay

end)

Antiviral EC95

15 nM[5][6]

Cell-based assay with 10%
FBS

In Vivo Activity
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Studies in rhesus macaques demonstrated the in vivo efficacy of L-870810.[5] While specific
viral load reduction data from these preclinical studies is not readily available in the public
domain, the compound's progression to clinical trials indicates a significant antiviral effect in
these models.[4]

Pharmacokinetic Properties

L-870810 exhibited a promising pharmacokinetic profile in preclinical species, including good
oral bioavailability.[1][3]

Species Parameter Value
Rhesus Macaques Oral Bioavailability >60%][5]
Rhesus Macaques Half-life (t1/2) ~5 hours[5]

Resistance Profile

Viruses selected for resistance to L-870810 in cell culture developed specific mutations in the
integrase gene.[1] Notably, these mutations were distinct from those conferring resistance to
earlier diketo acid-based integrase inhibitors, suggesting a different binding interaction within
the active site and the potential for a lack of cross-resistance.[1][3]

Key Resistance Mutations Associated with L-870810:
 Integrase residues 72, 121, and 125[1]

Cross-resistance studies have shown that mutations like L74M, E92Q, and S230N in the
integrase can confer resistance to L-870810.[3]

Discontinuation of Clinical Development

Despite its promising preclinical profile, the clinical development of L-870810 was halted.[4]
This decision was due to the observation of liver and kidney toxicity in dogs following long-term
treatment.[4][5]

Experimental Protocols
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Detailed, step-by-step experimental protocols for the studies involving L-870810 are not fully
available in the public domain literature. However, the general methodologies employed are
standard for the field of antiretroviral drug development.

HIV-1 Integrase Strand Transfer Assay (General
Methodology)

This in vitro assay measures the ability of a compound to inhibit the strand transfer reaction
catalyzed by recombinant HIV-1 integrase.

Reaction Components

Recombinant Viral DNA Substrate Target DNA Substrate L-870810
HIV-1 Integrase (e.g., oligonucleotide) 9 (or other test compound)

Incubate Components

Analyze Products
(e.g., gel electrophoresis,
scintillation proximity assay)

Click to download full resolution via product page
Caption: General workflow for an HIV-1 integrase strand transfer assay.

Principle:
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» Recombinant HIV-1 integrase is incubated with a labeled viral DNA substrate and a target
DNA substrate in a suitable reaction buffer.

e The test compound (L-870810) is added at varying concentrations.
e The reaction mixture is incubated to allow for the strand transfer reaction to occur.

e The reaction products (integrated DNA) are then separated from the substrates and
guantified, typically using methods like gel electrophoresis and autoradiography, or a higher-
throughput method like a scintillation proximity assay.

The concentration of the compound that inhibits the reaction by 50% (IC50) is determined.

Cell-Based Antiviral Assay (General Methodology)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture
system.
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Caption: General workflow for a cell-based anti-HIV-1 assay.
Principle:

o Asusceptible cell line (e.g., human T-lymphocytes) is infected with a laboratory strain of HIV-
1.

e The infected cells are then cultured in the presence of varying concentrations of the test
compound (L-870810).

o After a period of incubation that allows for several rounds of viral replication, the amount of
virus in the culture supernatant is quantified. Common methods for quantification include
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measuring the level of the viral p24 capsid protein via ELISA or assessing reverse
transcriptase activity.

e The concentration of the compound that inhibits viral replication by a certain percentage
(e.g., 95%, EC95) is then calculated.

Pharmacokinetic Studies in Rhesus Macaques (General
Methodology)

These studies are designed to understand the absorption, distribution, metabolism, and
excretion (ADME) of a drug candidate in a non-human primate model.

Principle:

A cohort of animals receives the drug, typically through both intravenous (V) and oral (PO)
routes in separate study arms.

e Blood samples are collected at multiple time points after drug administration.

e The concentration of the drug in the plasma is measured using a validated analytical method
(e.g., LC-MS/MS).

o Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to
maximum concentration (Tmax), and area under the curve (AUC) are calculated.

o Oral bioavailability is determined by comparing the AUC from oral administration to the AUC
from IV administration.

Conclusion

L-870810 was a potent HIV-1 integrase strand transfer inhibitor with a novel resistance profile
and promising preclinical pharmacokinetic properties. Its development provided valuable
insights into the structure-activity relationships of naphthyridine carboxamides and
demonstrated the potential for developing integrase inhibitors with non-overlapping resistance
to other classes of antiretrovirals. Although its clinical development was terminated due to
toxicity, the research on L-870810 contributed significantly to the foundation of knowledge that
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led to the successful development of subsequent, safer, and highly effective integrase inhibitors
that are now a cornerstone of modern antiretroviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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